

In Vitro Stability and Solubility Profile of IM176: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and solubility characteristics of IM176, a novel investigational compound. The data and protocols presented herein are intended to guide further development and formulation efforts.

In Vitro Solubility

The aqueous solubility of IM176 was assessed in various biorelevant media to predict its behavior in the gastrointestinal tract and systemic circulation. The equilibrium solubility was determined after a 24-hour incubation period.

Table 1: Aqueous Solubility of IM176 in Biorelevant Media

Medium	рН	Temperature (°C)	Solubility (μg/mL)
Phosphate Buffered Saline (PBS)	7.4	25	15.8
Simulated Gastric Fluid (SGF)	1.2	37	2.5
Simulated Intestinal Fluid (SIF)	6.8	37	28.4



In Vitro Stability

The stability of IM176 was evaluated in different matrices to understand its degradation profile under various physiological conditions.

Table 2: In Vitro Metabolic Stability of IM176

Matrix	Species	Incubation Time (min)	Half-life (t½, min)	% Remaining at 60 min
Liver Microsomes	Human	60	45.2	38.1
Liver Microsomes	Rat	60	28.9	22.5
Plasma	Human	120	>120	92.7
Plasma	Rat	120	>120	95.3

Table 3: pH-Dependent Chemical Stability of IM176

Buffer pH	Incubation Time (hr)	Temperature (°C)	% Remaining at 24 hr
1.2	24	37	85.1
4.5	24	37	94.3
7.4	24	37	98.2

Experimental Protocols

- Materials: IM176 powder, Phosphate Buffered Saline (PBS), Simulated Gastric Fluid (SGF),
 Simulated Intestinal Fluid (SIF), orbital shaker, 1.5 mL microcentrifuge tubes, HPLC system.
- Procedure:



- An excess amount of IM176 powder was added to 1 mL of each buffer (PBS, SGF, SIF) in microcentrifuge tubes.
- The samples were incubated at the specified temperatures (25°C for PBS, 37°C for SGF and SIF) on an orbital shaker for 24 hours to reach equilibrium.
- Following incubation, the samples were centrifuged at 14,000 rpm for 20 minutes to pellet the undissolved compound.
- The supernatant was carefully collected and filtered through a 0.22 μm syringe filter.
- The concentration of dissolved IM176 in the filtrate was quantified by a validated HPLC method.
- Materials: IM176, pooled human and rat liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), ice bath, temperature-controlled shaker, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

Procedure:

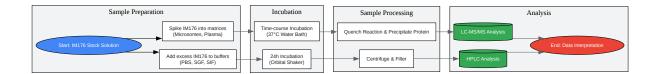
- A reaction mixture containing liver microsomes and phosphate buffer was prepared and pre-warmed to 37°C.
- The reaction was initiated by adding IM176 to the mixture.
- An aliquot of the reaction mixture was taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and added to the quenching solution.
- The samples were vortexed and centrifuged to precipitate proteins.
- The supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining IM176.
- The half-life (t½) was calculated from the first-order decay plot of the natural logarithm of the percentage of IM176 remaining versus time.
- Materials: IM176, fresh human and rat plasma, temperature-controlled incubator, quenching solution, LC-MS/MS system.



Procedure:

- IM176 was spiked into pre-warmed (37°C) plasma.
- Aliquots were taken at various time points (e.g., 0, 30, 60, 120 minutes).
- The reaction was stopped by adding the quenching solution.
- Samples were processed and analyzed by LC-MS/MS as described in the microsomal stability assay.

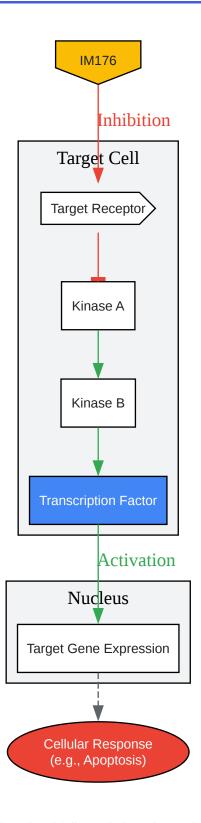
Visualizations



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Caption: Workflow for In Vitro Solubility and Stability Testing of IM176.





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